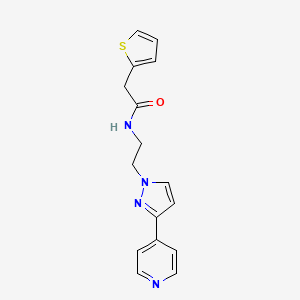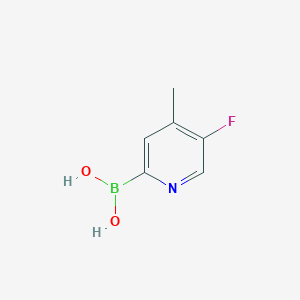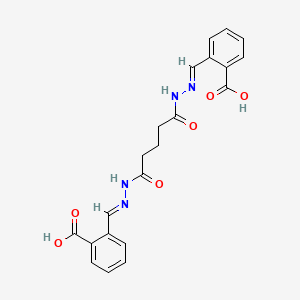
Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7ClO5S and a molecular weight of 274.68 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a chlorosulfonyl group and a carboxylate ester. It is used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate typically involves the chlorosulfonation of methyl 1-benzofuran-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: Methyl 1-benzofuran-2-carboxylate
Reagent: Chlorosulfonic acid (ClSO3H)
Conditions: Controlled temperature, typically around 0-5°C
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of oxidized benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is utilized in various scientific research fields due to its reactivity and potential biological activities :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate involves its interaction with various molecular targets and pathways . The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzofuran ring structure also contributes to its biological activity by interacting with specific receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chlorosulfonyl-3-methyl-1-benzofuran-2-carboxylate
- Ethyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate
- Methyl 5-chlorosulfonyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO5S/c1-15-10(12)9-5-6-4-7(17(11,13)14)2-3-8(6)16-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFHZTUGXBKQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)






![Butyl 4-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2795406.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)





